molecular formula C14H9N3O3S B14669904 N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine CAS No. 37853-14-8

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine

Cat. No.: B14669904
CAS No.: 37853-14-8
M. Wt: 299.31 g/mol
InChI Key: ZPMLHLSIKUTESD-OVCLIPMQSA-N
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Description

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a thienyl ring, a methylene bridge, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine typically involves the condensation of 5-nitro-3-thiophenecarboxaldehyde with 3-phenyl-5-isoxazolamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-morpholino-N’-[(5-nitro-3-thienyl)carbonyl]urea
  • N-[(5-nitro-3-thienyl)carbonyl]-N’-(2-thienylmethyl)urea
  • 2-{(2E)-2-[(5-Nitro-3-thienyl)methylene]hydrazino}pyridine

Uniqueness

N-((5-Nitro-3-thienyl)methylene)-3-phenyl-5-isoxazolamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

37853-14-8

Molecular Formula

C14H9N3O3S

Molecular Weight

299.31 g/mol

IUPAC Name

(E)-1-(5-nitrothiophen-3-yl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C14H9N3O3S/c18-17(19)14-6-10(9-21-14)8-15-13-7-12(16-20-13)11-4-2-1-3-5-11/h1-9H/b15-8+

InChI Key

ZPMLHLSIKUTESD-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-]

Origin of Product

United States

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